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Cbz-(S)-benzyl-D-Cys

Cat. No.: B13126479
M. Wt: 345.4 g/mol
InChI Key: ATPNWHGYKFXQNF-MRXNPFEDSA-N
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Description

Historical Context of Protecting Groups in Amino Acid and Peptide Chemistry Research

The chemical synthesis of peptides, polymers of amino acids linked by amide (peptide) bonds, is a complex undertaking due to the multifunctional nature of the constituent amino acids. pnas.org To achieve the desired sequence and prevent unwanted side reactions, a strategic approach of temporarily masking reactive functional groups is necessary. This masking is accomplished through the use of "protecting groups," a concept that revolutionized peptide chemistry and remains a cornerstone of modern organic synthesis. sigmaaldrich.com

The journey of modern peptide synthesis began in the early 20th century, but a major breakthrough occurred in 1932 when Max Bergmann and Leonidas Zervas introduced the carbobenzyloxy (Cbz or Z) group. google.com This was the first truly effective, reversible Nα-protecting group, marking the dawn of rational peptide synthesis. google.com The Cbz group is introduced by reacting the amino acid's alpha-amino group with benzyl (B1604629) chloroformate. nih.gov

The genius of the Cbz group lay in its unique removal condition: catalytic hydrogenolysis. chemimpex.com This method, which involves hydrogen gas and a palladium catalyst, is exceptionally mild and selective, leaving other functional groups and the newly formed peptide bonds intact. chemimpex.com This strategy provided the necessary control to assemble amino acids in a defined sequence for the first time. While other important Nα-protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) were developed later and now dominate solid-phase peptide synthesis (SPPS), the Cbz group remains significant, especially in solution-phase synthesis and for specific applications where its particular stability and cleavage characteristics are advantageous. sigmaaldrich.comchemimpex.com

Cysteine, with its reactive thiol (-SH) side-chain, presents a unique challenge in peptide synthesis. The thiol group is susceptible to oxidation, which can lead to the unintended formation of disulfide bridges, and it can also participate in other side reactions. Therefore, effective protection of the thiol function is critical.

Historically, the S-benzyl (Bzl) group was one of the first and most important protecting groups for the cysteine side-chain. It was famously utilized by Vincent du Vigneaud in his landmark total synthesis of the peptide hormone oxytocin. medchemexpress.com The S-benzyl group is typically introduced by reacting cysteine with benzyl chloride. However, a significant drawback of the S-benzyl group is the harshness of the conditions required for its removal. Deprotection necessitates treatment with strong reducing agents like sodium in liquid ammonia (B1221849) or strong acids such as anhydrous hydrogen fluoride (B91410) (HF), which can sometimes lead to undesired side reactions. medchemexpress.com Despite these challenges, the S-benzyl group laid the groundwork for the development of a vast arsenal (B13267) of cysteine protecting groups with varying labilities, enabling the synthesis of highly complex, multi-disulfide-containing peptides. medchemexpress.commatrix-innovation.com

Evolution of N-alpha Protecting Group Strategies: Focus on Carbobenzyloxy (Cbz)

Significance of Protected Amino Acid Building Blocks in Complex Molecular Architectures

Protected amino acids, such as Cbz-(S)-benzyl-D-Cys, are the fundamental units for the bottom-up construction of peptides and proteins. Their significance in the synthesis of complex molecular architectures cannot be overstated. By temporarily masking the reactive N-terminal amine and any side-chain functional groups, these building blocks allow chemists to control the sequence of amino acid coupling with precision. pnas.org

The concept of "orthogonality" is crucial in this context. An orthogonal protection scheme employs multiple protecting groups in a single molecule that can be removed under different, specific chemical conditions without affecting the others. For instance, in a peptide chain containing this compound, a temporary Nα-protecting group like Fmoc on another amino acid could be removed with a base, while the Cbz and S-benzyl groups remain intact. The Cbz group could then be removed by hydrogenolysis, and the S-benzyl group by strong acid, all in a controlled sequence. This strategic use of protected building blocks is essential for:

Stepwise Peptide Synthesis: Enabling the sequential addition of amino acids in a defined order, both in solution and on a solid support (SPPS). sigmaaldrich.com

Prevention of Side Reactions: Avoiding undesirable reactions such as branching, cyclization, or modifications of side-chains.

Synthesis of Modified Peptides: Facilitating the incorporation of non-proteinogenic amino acids, fluorescent labels, or other modifications at specific sites. rsc.org

Convergent Synthesis: Allowing the synthesis of smaller protected peptide fragments that are later combined (ligated) to form a larger protein.

Overview of Stereochemical Control in Chiral Amino Acid and Peptide Synthesis

With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. In nature, proteins are almost exclusively composed of L-amino acids. The specific three-dimensional structure, or stereochemistry, of a peptide is critical to its biological function, as it dictates how the peptide folds and interacts with other biomolecules like receptors and enzymes. chemicalbook.com

Therefore, maintaining stereochemical integrity during peptide synthesis is paramount. Any loss of chiral purity (racemization or epimerization) at the α-carbon during the coupling steps can lead to a mixture of diastereomeric peptides with different structures and potentially altered or lost biological activity. chemicalbook.com The choice of protecting groups, coupling reagents, and reaction conditions all play a role in minimizing this risk. Urethane-based protecting groups, like Cbz and Fmoc, are known to suppress racemization during coupling.

Furthermore, the deliberate incorporation of D-amino acids, such as in this compound, is a powerful strategy in medicinal chemistry. Peptides containing D-amino acids are often more resistant to degradation by proteases (enzymes that break down proteins), which typically recognize only L-amino acids. This can significantly increase the in vivo half-life and therapeutic efficacy of a peptide drug. chemicalbook.com Thus, precise stereochemical control is not only about preserving the natural configuration but also about strategically introducing unnatural stereoisomers to create molecules with enhanced properties. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of N-Carbobenzyloxy-S-benzyl-D-cysteine

PropertyValue
IUPAC Name (2R)-3-(benzylthio)-2-[[(benzyloxy)carbonyl]amino]propanoic acid
Common Names Cbz-D-Cys(Bzl)-OH, Z-D-Cys(Bzl)-OH
CAS Number 3257-19-0 (for D-isomer)
Molecular Formula C₁₈H₁₉NO₄S
Molecular Weight 345.41 g/mol
Appearance White to off-white crystalline powder
Melting Point 96-100 °C (for L-isomer)
Optical Rotation [α] Positive value expected (L-isomer is negative)

Table 2: Overview of Protecting Groups in Article

Protecting GroupAbbreviationType / Protected GroupTypical Cleavage Conditions
CarbobenzyloxyCbz, ZN-alpha-AmineCatalytic Hydrogenolysis (H₂/Pd), strong acid (HBr/AcOH) chemimpex.com
BenzylBzlS-Thiol (Cysteine)Na/liquid NH₃, anhydrous HF medchemexpress.com
tert-ButyloxycarbonylBocN-alpha-AmineModerate Acid (e.g., Trifluoroacetic Acid - TFA) sigmaaldrich.com
9-FluorenylmethoxycarbonylFmocN-alpha-AmineBase (e.g., Piperidine) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19NO4S B13126479 Cbz-(S)-benzyl-D-Cys

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H19NO4S

Molecular Weight

345.4 g/mol

IUPAC Name

(2S)-3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C18H19NO4S/c20-17(21)16(13-24-12-15-9-5-2-6-10-15)19-18(22)23-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,22)(H,20,21)/t16-/m1/s1

InChI Key

ATPNWHGYKFXQNF-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CSCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Carbobenzyloxy S Benzyl D Cysteine

Strategic Introduction of the N-alpha-Carbobenzyloxy (Cbz) Group

The introduction of the Carbobenzyloxy (Cbz or Z) group, developed by Bergmann and Zervas in 1932, was a foundational advancement in peptide chemistry, enabling the controlled synthesis of peptides by temporarily masking the nucleophilicity of the amine group. rsc.org This protection is crucial in the synthesis of Cbz-(S)-benzyl-D-Cysteine to prevent unwanted side reactions at the amino terminus during subsequent modification of the thiol group.

Established Protocols for Amine Cbz-Protection Utilizing Reagents such as N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) or Benzyl (B1604629) Chloroformate

The most conventional and widely practiced methods for the N-Cbz protection of amino acids, including D-cysteine, involve the use of highly reactive acylating agents. Two of the most common reagents for this transformation are Benzyl Chloroformate (also known as Cbz-Cl or Z-Cl) and N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).

Benzyl Chloroformate (Cbz-Cl): This reagent is a powerful and efficient agent for introducing the Cbz group. rsc.orgpnas.org The reaction, typically a Schotten-Baumann reaction, is conducted by treating the amino acid with Cbz-Cl under basic conditions. An aqueous solution of a base like sodium carbonate or sodium bicarbonate is commonly used to neutralize the hydrochloric acid byproduct generated during the reaction. rsc.orggoogle.com The amine's lone pair of electrons performs a nucleophilic attack on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and formation of the stable carbamate (B1207046) linkage. nih.gov

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): This reagent offers a milder alternative to Cbz-Cl. nih.govgoogle.com Cbz-OSu reacts with the primary amine of the amino acid, often in a mixture of organic solvents like tetrahydrofuran (B95107) (THF) and water, with a mild base such as sodium bicarbonate. nih.gov The N-hydroxysuccinimide (NHS) leaving group is less reactive and more stable than chloride, which can sometimes lead to fewer side reactions. pnas.org This reagent is particularly useful in peptide synthesis and for protecting amine groups in sensitive molecules. google.compnas.orgacs.org

Table 1: Comparison of Standard Cbz-Protection Reagents

Reagent Typical Conditions Byproduct Advantages
Benzyl Chloroformate (Cbz-Cl) Aqueous base (e.g., Na₂CO₃, NaHCO₃), 0 °C to RT HCl Highly reactive, efficient, cost-effective
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) Mild base (e.g., NaHCO₃), THF/H₂O, RT N-hydroxysuccinimide (NHS) Milder conditions, water-soluble byproduct, fewer side reactions

Recent Advances in Cbz-Protection: Catalytic and Enzymatic Approaches

While traditional methods are robust, recent research has focused on developing more environmentally friendly and highly selective protocols. These include various catalytic systems and the application of enzymes.

Catalytic Approaches: Several catalytic methods have been developed to facilitate Cbz protection under milder or solvent-free conditions. These approaches often enhance reaction rates and yields while minimizing waste. For instance, an iron(II) sulfate-catalyzed four-component reaction has been shown to produce Cbz-protected amines efficiently. organic-chemistry.org Other reported catalysts include dodecatungstophosphoric acid hydrate, molecular iodine, and solid-supported acids like Amberlyst-15, which can promote the reaction between amines and Cbz-Cl under mild or even solvent-free conditions. organic-chemistry.org

Enzymatic Approaches: The use of enzymes in protecting group chemistry is a growing field, prized for its high specificity and mild reaction conditions. While enzymatic deprotection of Cbz groups is more extensively studied, enzymes that catalyze the reverse reaction or show stereoselectivity are of significant interest. pnas.orggoogle.com For example, specific hydrolase enzymes have been identified that show high selectivity in cleaving Cbz groups from either L- or D-amino acids. google.comrsc.orgresearchgate.net A D-specific Cbz hydrolase from Burkholderia phenazinium has been reported, highlighting the potential for developing enzymatic processes for the preparation or resolution of Cbz-protected D-amino acids. rsc.orgresearchgate.net These enzymatic methods offer a green alternative to chemical synthesis, operating in aqueous solutions under mild pH and temperature.

Selective S-Benzyl Thiol Protection of the Cysteine Side Chain

Following the protection of the α-amino group, the next critical step is the selective protection of the highly nucleophilic thiol group on the cysteine side chain. The benzyl group is a common and robust protecting group for this purpose, as it is stable to the acidic and basic conditions often used in peptide synthesis.

Direct Benzylation Procedures for Cysteine Thiol Functionality

The most straightforward method for introducing the S-benzyl group is the direct alkylation of the thiol. This reaction is typically carried out by treating N-Cbz-D-cysteine with a benzylating agent, such as benzyl bromide or benzyl chloride. nih.gov The reaction is performed in the presence of a base to deprotonate the thiol, forming a highly nucleophilic thiolate anion. The thiolate then displaces the halide from the benzylating agent in an SN2 reaction to form the thioether. cdnsciencepub.com Common conditions involve dissolving the N-protected cysteine in a basic aqueous solution (e.g., using sodium hydroxide) and then adding the benzyl halide. cdnsciencepub.com

Synthesis from Precursor Molecules, e.g., N,N'-bis-benzyloxycarbonyl cystine

An alternative route to S-benzyl cysteine derivatives starts from the oxidized dimer, cystine. For the synthesis of the target D-enantiomer, the precursor would be N,N'-bis-benzyloxycarbonyl-D-cystine. This method involves two key steps: the reductive cleavage of the disulfide bond, followed by in situ benzylation of the resulting thiolates. A patent describes a similar process for preparing S-aryl cysteine derivatives, where the disulfide bond of N,N'-bis-benzyloxycarbonyl cystine is cleaved, and the resulting thiolate is reacted with an aryl halide in the presence of a copper catalyst. google.com A parallel strategy can be employed for S-benzylation. The disulfide bond is first reduced, for example with a reducing agent like sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), to yield two molecules of N-Cbz-D-cysteine. The resulting thiol can then be directly benzylated in situ as described in the previous section.

Table 2: Synthetic Routes to S-Benzyl Protection

Starting Material Key Steps Description
N-Cbz-D-cysteine Base-mediated alkylation with benzyl halide A direct, one-step procedure involving the formation of a thiolate anion followed by nucleophilic substitution.

Enantioselective Considerations during S-Benzyl Moiety Introduction

Maintaining the stereochemical integrity of the chiral alpha-carbon is paramount during the synthesis. The α-proton of cysteine derivatives can be susceptible to epimerization (racemization) under certain conditions, particularly strong base or high temperatures. rsc.orgsigmaaldrich.com

However, the S-alkylation step itself is not generally considered a primary cause of racemization, provided the conditions are controlled. Studies have shown that S-alkylation of cysteine derivatives can proceed with no detectable racemization. royalsocietypublishing.org For instance, radical-mediated thiol-ene reactions have been reported as a racemization-free method for S-alkylation. acs.org The primary risk of racemization in cysteine chemistry is often associated with subsequent steps in peptide synthesis, such as amide bond formation (coupling), especially when the cysteine residue is at the C-terminus. rsc.orgsigmaaldrich.com Therefore, during the synthesis of Cbz-(S)-benzyl-D-Cysteine, using mild basic conditions and moderate temperatures for the S-benzylation step is crucial to ensure that the D-configuration is retained.

Convergent and Sequential Synthetic Routes to Cbz-(S)-benzyl-D-Cysteine

The construction of Cbz-(S)-benzyl-D-Cysteine can be approached through two main strategies: sequential synthesis and convergent synthesis.

Sequential Synthesis: This is the most traditional and direct approach, involving the stepwise protection of the functional groups of D-cysteine. The process typically begins with the protection of the more reactive thiol group, followed by the protection of the α-amino group. The order is crucial to prevent undesired side reactions. First, the thiol group of D-cysteine is benzylated using benzyl chloride or a similar benzylating agent. Subsequently, the α-amino group of the resulting S-benzyl-D-cysteine is protected with a carbobenzyloxy group, commonly introduced using benzyl chloroformate or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). This step-by-step method allows for the purification of intermediates, ensuring the high purity of the final product.

Convergent Synthesis: This strategy involves the assembly of the target molecule from smaller, pre-protected fragments. google.com While less common for a single amino acid derivative, the principles of convergent synthesis can be applied. For example, a glycine-based Schiff base complexed with a chiral nickel (II) ligand can undergo asymmetric alkylation with a benzylthiomethyl group to construct the protected D-cysteine backbone. This method offers excellent control over stereochemistry. Convergent strategies are particularly valuable in the synthesis of large peptides, where protected fragments, including Cbz-(S)-benzyl-D-Cys, are coupled together in solution or on a solid phase. oup.com This approach minimizes the number of steps in the main synthetic line and facilitates the purification of intermediates. google.comoup.com

Optimized Reaction Conditions for Sequential Protecting Group Incorporation

The efficiency and success of a sequential synthesis are highly dependent on the optimization of reaction conditions to maximize yield and minimize racemization.

The N-protection of S-benzyl-D-cysteine is a critical step. A well-documented procedure involves reacting S-benzyl-L-cysteine with benzyl chloroformate in a biphasic system. google.com This method is directly applicable to the D-enantiomer. The reaction is typically performed at a controlled temperature of 16-18°C in a mixture of toluene (B28343) and an aqueous solution of sodium bicarbonate. google.com The basic aqueous phase neutralizes the hydrochloric acid generated during the reaction, driving it to completion. The use of a biphasic system and controlled temperature is key to preventing side reactions and maintaining the chiral purity of the product. The final product can be isolated in high yield following an extractive workup and crystallization. google.comgoogle.com

Table 1: Optimized Conditions for N-Cbz Protection of S-benzyl-D-Cysteine

Parameter Condition Purpose Reference
Starting Material S-benzyl-D-cysteine Pre-protected thiol google.com
Reagent Benzyl Chloroformate Cbz group source google.com
Solvent System Toluene / Water Biphasic medium google.com
Base Sodium Bicarbonate (NaHCO₃) Acid scavenger google.com
Temperature 16–18 °C Minimize side reactions google.com
Reaction Time ~4 hours Ensure completion google.com
Workup Acid/base extractions Purification google.comorgsyn.org
Isolation Crystallization (e.g., from Ethyl Acetate (B1210297)/Hexanes) High purity solid google.comgoogle.com

Exploration of One-Pot Synthesis Approaches

To improve synthetic efficiency, one-pot procedures that combine multiple reaction steps without isolating intermediates are highly desirable. A comprehensive one-pot methodology has been developed for synthesizing a wide array of protected cysteine derivatives, including Cbz-(S)-benzyl-D-Cysteine. eurekaselect.comnih.govresearchgate.net

This approach starts with the N,N'-bis-Cbz-D-cystine, the disulfide-linked dimer of Cbz-protected D-cysteine. The core of this method is a zinc-mediated biphasic reduction. eurekaselect.comnih.gov The disulfide bond is cleaved by zinc dust in a biphasic solvent system to generate a reactive zinc thiolate intermediate in situ. This intermediate is then immediately S-alkylated by adding an electrophile, such as benzyl bromide, directly to the reaction mixture. This process simultaneously achieves reduction and alkylation in a single vessel, leading directly to the desired Cbz-(S)-benzyl-D-Cysteine in high yield. eurekaselect.comnih.govresearchgate.net The product can often be precipitated in high purity, making this a highly efficient route for preparing various protected cysteine building blocks for peptide synthesis. eurekaselect.comresearchgate.net

Table 2: One-Pot Synthesis Scheme for Cbz-(S)-benzyl-D-Cysteine

Step Reaction Key Reagents Phase
1 Reductive Cleavage N,N'-bis-Cbz-D-cystine, Zinc (Zn) dust Biphasic (e.g., Organic/Aqueous)
2 In Situ Alkylation Benzyl Bromide (or other benzyl electrophile) Same pot
Result Formation Cbz-(S)-benzyl-D-Cysteine -

This table is a simplified representation of the process described in the literature. eurekaselect.comnih.gov

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Regardless of the synthetic route, rigorous purification and characterization of intermediates and the final product are essential to ensure the quality required for subsequent applications like peptide synthesis. A multi-step purification strategy is typically employed.

Initial Workup and Extraction: The first stage of purification involves a liquid-liquid extraction workup. After the reaction, the organic layer containing the product is washed successively with dilute acidic solutions (e.g., 5% HCl), water, and dilute basic solutions (e.g., sodium bicarbonate). google.comorgsyn.org This removes unreacted starting materials, water-soluble by-products, and excess reagents. The organic phase is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and concentrated. google.comorgsyn.org

Crystallization and Precipitation: The crude product obtained after extraction is often an oil or an amorphous solid. Further purification is achieved through crystallization or precipitation. google.com A common technique involves dissolving the crude product in a suitable solvent, such as ethyl acetate, and then adding an anti-solvent, like hexanes, to induce precipitation of the pure compound. google.comgoogle.com For one-pot syntheses, the product can sometimes be directly precipitated from the reaction mixture in high purity. eurekaselect.comresearchgate.net

Chromatographic Methods: For achieving the highest purity and for verifying the absence of closely related impurities, chromatographic techniques are indispensable.

Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard method for purifying organic compounds, effectively separating the target molecule from non-polar and highly polar impurities. redalyc.org

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the chemical purity of the final product. Crucially, to confirm the enantiomeric integrity and quantify any potential racemization to the L-enantiomer, chiral HPLC is employed. nih.gov This technique uses a chiral stationary phase to separate the D- and L-enantiomers, providing an accurate measure of the enantiomeric excess (ee) of the final Cbz-(S)-benzyl-D-Cysteine. nih.govualberta.ca

Table 3: Summary of Purification and Isolation Techniques

Technique Purpose Details Reference(s)
Liquid-Liquid Extraction Initial Purification Removal of acidic/basic impurities and water-soluble by-products. google.comorgsyn.org
Crystallization Bulk Purification & Isolation Provides a stable, high-purity crystalline solid. Often uses a solvent/anti-solvent pair. google.comgoogle.com
Flash Column Chromatography Intermediate Purification Separation based on polarity using a stationary phase like silica gel. redalyc.org
Chiral HPLC Final Purity Analysis Quantifies chemical and, most importantly, enantiomeric purity (D vs. L). nih.govualberta.ca

Deprotection Strategies for Carbobenzyloxy S Benzyl D Cysteine Derived Conjugates

Cleavage of the N-alpha-Carbobenzyloxy (Cbz) Group

The N-alpha-Carbobenzyloxy (Cbz or Z) group is a widely used protecting group for amines in organic synthesis due to its general stability towards acidic and basic conditions. total-synthesis.com Its removal, however, requires specific conditions that can be broadly categorized into catalytic hydrogenation, nucleophilic attack, acid-mediated cleavage, and enzymatic methods.

Catalytic Hydrogenation Protocols (e.g., Pd/C) and Their Selectivity Challenges with Co-existing Functional Groups

Catalytic hydrogenation is a common and often high-yielding method for the deprotection of Cbz groups. scientificupdate.com The reaction typically involves the use of a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. total-synthesis.comjst.go.jp The mechanism proceeds via hydrogenolysis, which cleaves the benzylic C-O bond of the carbamate (B1207046), releasing the free amine, toluene (B28343), and carbon dioxide. total-synthesis.com

However, a significant challenge arises when the substrate contains sulfur, such as in the case of S-benzyl-D-cysteine. Sulfur-containing compounds are known to be potent catalyst poisons for palladium catalysts. nih.govgoogle.com The sulfur atom can strongly adsorb to the catalyst surface, deactivating it and preventing the desired hydrogenation from occurring. google.comgoogle.com This poisoning effect often leads to failed or incomplete deprotection of the Cbz group. nih.gov

Furthermore, the presence of other reducible functional groups in the molecule can lead to selectivity issues. rsc.orgnih.gov For instance, double bonds or other benzyl-type protecting groups may also be reduced under standard hydrogenation conditions, compromising the integrity of the target molecule. total-synthesis.com While some strategies exist to modulate catalyst activity, such as the use of catalyst poisons as additives to achieve chemoselectivity, the presence of a sulfur-containing residue like S-benzyl cysteine inherently complicates this approach. jst.go.jp

Researchers have explored various strategies to overcome catalyst poisoning. These include using an excess of the metal catalyst or performing the reaction in specific solvents like liquid ammonia (B1221849). google.comresearchgate.net Additionally, the development of sulfur-tolerant catalysts, such as those incorporating molybdenum carbide or specific palladium-sulfur nanostructures, is an active area of research aimed at addressing this challenge. chinesechemsoc.orgmdpi.compku.edu.cn Another approach involves conducting the catalytic hydrogenation in the presence of a halogenated acetic acid, which has been shown to improve the efficiency of the deprotection reaction and suppress the poisoning effect of sulfur. google.com

Nucleophilic Deprotection Strategies

To circumvent the issues associated with catalytic hydrogenation, nucleophilic deprotection methods offer a valuable alternative for Cbz cleavage. These strategies are particularly useful for substrates containing sensitive functionalities that are incompatible with reductive or strongly acidic conditions. organic-chemistry.orgorganic-chemistry.org

One such method involves the use of 2-mercaptoethanol (B42355) in the presence of a base like potassium phosphate (B84403) in a suitable solvent such as N,N-dimethylacetamide. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net The proposed mechanism involves the nucleophilic attack of the thiolate at the benzylic carbon of the Cbz group. scientificupdate.com This SN2 reaction leads to the formation of an unstable carbamic acid intermediate which then readily decarboxylates to yield the free amine and a benzylated thiol by-product. scientificupdate.com This approach has been highlighted for its mildness and superiority for sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Another nucleophilic approach utilizes diethylenetriamine, which can chemoselectively cleave unactivated carbamates without the need for additional reagents or catalysts. organic-chemistry.org The choice of nucleophile and reaction conditions can be tailored to the specific substrate to achieve the desired deprotection.

Acid-Mediated Cbz Removal

Although generally stable to acid, the Cbz group can be removed under strong acidic conditions. total-synthesis.com This method is often employed when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible groups.

A common reagent for acid-mediated Cbz deprotection is hydrogen bromide (HBr) in acetic acid. nih.govsiat.ac.cnresearchgate.net The mechanism involves the protonation of the carbamate oxygen, followed by cleavage of the C-O bond. thieme-connect.de This method is effective but can be harsh and may not be suitable for acid-sensitive substrates. rsc.org For instance, while HBr in acetic acid can cleanly deprotect the Cbz group, it can also lead to the hydrolysis of other functional groups like esters. nih.gov

Trifluoroacetic acid (TFA) is another acid commonly used for deprotection, although it is generally less effective for Cbz removal compared to HBr in acetic acid. rsc.orgthieme-connect.de The lability of the Cbz group to acid can be increased by modifying the benzyl (B1604629) ring with electron-donating groups. thieme-connect.de For substrates containing both Cbz and other acid-labile groups like Boc, careful selection of the acidic reagent and conditions is crucial to achieve selective deprotection.

Enzymatic Methods for Selective Cbz-Deprotection

Enzymatic deprotection offers a highly selective and mild alternative for removing the Cbz group, operating under conditions that preserve other sensitive functionalities. rsc.orgrsc.orgnih.gov This "green" chemistry approach avoids the use of harsh reagents and toxic metals. rsc.orgrsc.org

Penicillin acylases (also known as penicillin amidases) from various sources, such as Alcaligenes faecalis and Escherichia coli, have been shown to be capable of hydrolyzing the Cbz group from amino acid derivatives. acs.orgnih.gov These enzymes exhibit high selectivity and can perform the deprotection under mild pH and temperature conditions. nih.govresearchgate.net

Another notable enzyme is the Cbz-deprotecting enzyme isolated from Sphingomonas paucimobilis. rsc.orgresearchgate.net This enzyme has demonstrated the ability to enantioselectively cleave the Cbz group from L-amino acids, leaving the D-enantiomer untouched. nih.govresearchgate.net This high degree of selectivity is a significant advantage of biocatalysis. rsc.org Furthermore, a D-specific Cbz hydrolase from Burkholderia phenazinium has also been reported, highlighting the potential for developing enzymes with tailored specificities. nih.govresearchgate.net The enzymatic reaction typically yields the free amino acid, carbon dioxide, and benzyl alcohol as by-products. rsc.org

The table below summarizes the key features of different Cbz deprotection methods.

Deprotection MethodReagents/CatalystAdvantagesDisadvantages/Challenges
Catalytic Hydrogenation Pd/C, H₂High yield, clean by-products (toluene, CO₂) total-synthesis.comCatalyst poisoning by sulfur nih.gov, lack of selectivity with other reducible groups rsc.org
Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄Mild conditions, suitable for sensitive substrates organic-chemistry.orgorganic-chemistry.orgPotential for side reactions with electrophilic centers
Acid-Mediated Cleavage HBr/AcOH, TFAEffective when hydrogenation is not feasible nih.govHarsh conditions, potential for side reactions (e.g., ester hydrolysis) nih.govrsc.org
Enzymatic Deprotection Penicillin Acylase, S. paucimobilis Cbz-aseHigh selectivity, mild conditions, environmentally friendly rsc.orgrsc.orgEnzyme availability and stability, potential substrate specificity limitations researchgate.net

Removal of the S-Benzyl Protecting Group from Cysteine Thiol

The S-benzyl group is a robust protecting group for the thiol functionality of cysteine, stable to many conditions used in peptide synthesis. kyoto-u.ac.jppeptide.com Its removal typically requires reductive cleavage methods.

Reductive Cleavage Techniques

A classic and widely used method for the cleavage of the S-benzyl group is the Birch reduction, which employs sodium in liquid ammonia. kyoto-u.ac.jppeptide.commdpi.com This powerful reducing system effectively removes the S-benzyl group to yield the free thiol. kyoto-u.ac.jp However, this method requires specialized equipment to handle liquid ammonia and can lead to side reactions if not carefully controlled. nih.gov For instance, excessive sodium can result in undesired transformations. nih.gov Despite these challenges, it remains a valuable tool, particularly for the simultaneous deprotection of multiple protecting groups. thieme-connect.de

Another reductive technique for S-benzyl cleavage is electrolysis in liquid ammonia. kyoto-u.ac.jp This electrochemical method offers an alternative to the use of metallic sodium. Additionally, trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), in the presence of a strong acid like trifluoroacetic acid (TFA), have been shown to facilitate the reductive cleavage of S-benzyl groups. nih.gov While commonly used as cation scavengers, hindered hydrosilanes like TIS can act as reducing agents under these conditions. nih.gov

The table below outlines the common reductive cleavage techniques for the S-benzyl group.

Cleavage TechniqueReagentsKey Features
Sodium in Liquid Ammonia Na, liq. NH₃Powerful reduction, widely used for S-benzyl removal kyoto-u.ac.jppeptide.com
Electrolytic Reduction e⁻, liq. NH₃Electrochemical alternative to sodium reduction kyoto-u.ac.jp
Acid-Mediated Reduction Triisopropylsilane (TIS), TFAUses a common scavenger as a reductant nih.gov

Acidolytic Cleavage Approaches

The cleavage of protecting groups via acidolysis is a fundamental strategy in peptide synthesis. In the context of Cbz-(S)-benzyl-D-cysteine derived conjugates, both the N-terminal Carbobenzyloxy (Cbz) group and the side-chain S-benzyl (Bzl) group are susceptible to removal by strong acids. However, their lability differs, which can sometimes be exploited for selective deprotection, although they are often removed simultaneously in a final deprotection step.

The S-benzyl group is notably stable and requires very strong acids for its removal. peptide.com Historically, hydrogen fluoride (B91410) (HF) has been the reagent of choice for cleaving S-benzyl ethers, typically in a final step after peptide chain assembly in Boc/Bzl-based solid-phase peptide synthesis (SPPS). bachem.comrsc.org The Cbz group, while generally stable to milder acids, can also be cleaved by strong acidolysis. total-synthesis.comrsc.org Conditions such as hydrogen bromide (HBr) in acetic acid are known to effectively remove the Cbz group. actanaturae.ru

The simultaneous cleavage of both Cbz and S-benzyl groups is typically achieved using reagents like HF, trifluoromethanesulfonic acid (TFMSA), or a trimethylsilyl (B98337) bromide (TMSBr)-thioanisole/TFA system. actanaturae.rupeptide.com These harsh conditions necessitate the use of scavengers, such as anisole (B1667542) or thioanisole (B89551), to trap the reactive carbocations (e.g., benzyl cations) generated during cleavage, thereby preventing side reactions like the re-alkylation of sensitive residues. peptide.commasterorganicchemistry.com For instance, the cleavage of the S-benzyl group can be problematic, and its removal with HF is a standard but hazardous procedure requiring specialized equipment. bachem.comrsc.org

While both groups are acid-labile, the S-benzyl group is significantly more stable than the Cbz group under acidic conditions. For example, the Cbz group can be cleaved with excess HCl or HBr, while the S-benzyl group typically requires the much stronger acid HF. peptide.comtotal-synthesis.com This difference in lability is a cornerstone of the Boc/Bzl protection strategy, where the temporary Nα-Boc group is removed with moderate acid (like TFA), while the "permanent" side-chain protecting groups, including S-benzyl, remain intact until the final, strong acid-mediated cleavage. peptide.comrsc.org

Table 1: Acidolytic Reagents for Deprotection of Cbz and S-Benzyl Groups

Reagent Target Group(s) Typical Conditions Notes
Hydrogen Fluoride (HF) Cbz and S-Benzyl Anhydrous HF, often with scavengers (e.g., anisole) at 0°C Highly effective for S-benzyl cleavage but extremely toxic and requires special apparatus. bachem.comrsc.org
Hydrogen Bromide (HBr) in Acetic Acid Primarily Cbz 33% HBr in glacial acetic acid, room temperature Can also cleave S-benzyl group, but less efficiently than HF. actanaturae.ru Known to cause side reactions. actanaturae.ru
Trifluoromethanesulfonic Acid (TFMSA) Cbz and S-Benzyl TFMSA in TFA, with scavengers A strong acid alternative to HF for final deprotection. peptide.com
Trimethylsilyl Bromide (TMSBr) S-Benzyl TMSBr-thioanisole/TFA An alternative method for cleaving acid-stable protecting groups. peptide.com
Trifluoroacetic Acid (TFA) Cbz (partially) Concentrated TFA, prolonged treatment or elevated temperature Cbz group shows some lability to neat TFA, but is generally considered stable to the milder TFA solutions used for Boc deprotection. total-synthesis.comgoogle.com S-benzyl is stable. bachem.com

Exploration of Chemoselective Reagents for S-Benzyl Deprotection

Chemoselective removal of the S-benzyl group in the presence of a Cbz group is a significant challenge due to the high stability of the S-benzyl thioether. The Cbz group is stable to a wide range of conditions but is cleaved by catalytic hydrogenolysis and strong acids. total-synthesis.com Therefore, methods for S-benzyl removal must avoid these conditions to maintain the Cbz protection.

One of the classic methods for cleaving S-benzyl groups is reduction with sodium in liquid ammonia (Na/NH₃). rsc.org This powerful reductive cleavage is effective but can be low-yielding and may affect other functional groups within the peptide.

More modern approaches have sought milder and more selective conditions. The use of electrophilic reagents in strong, non-aqueous acids has shown promise. For example, 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in trifluoroacetic acid (TFA) can effectively deprotect p-methoxybenzyl protected cysteine and shows potential for S-benzyl deprotection, particularly with the addition of thioanisole as a catalyst. nih.gov The protonation of the pyridine (B92270) nitrogen in TFA enhances the electrophilicity of the disulfide bond, facilitating the attack on the sulfur of the S-benzyl group. nih.gov

Another strategy involves the use of Lewis acids. A combination of boron trichloride (B1173362) (BCl₃) and a cation scavenger like pentamethylbenzene (B147382) has been reported for the chemoselective debenzylation of aryl benzyl ethers, suggesting its potential applicability to thioethers. organic-chemistry.org Furthermore, mercury(II) acetate (B1210297) in aqueous acetic acid is a known reagent for cleaving certain sulfur protecting groups, including the S-tert-butyl group, and could potentially be adapted for S-benzyl removal, although toxicity is a major concern. peptide.comresearchgate.net

A newer class of "safety-catch" protecting groups, which are activated for cleavage by a specific chemical transformation, offers another route. For instance, the 4,4′-dimethylsulfinylbenzhydryl (Msbh) group is stable to standard peptide synthesis conditions, including those used in both Boc and Fmoc strategies. iris-biotech.de It can be activated by reduction of the sulfoxide (B87167) to a sulfide (B99878), which renders the group acid-labile and easily cleavable with TFA. iris-biotech.de While distinct from the S-benzyl group, this strategy highlights the development of methods to achieve selective deprotection under mild conditions.

Table 2: Reagents for Chemoselective S-Benzyl Deprotection

Reagent/Method Mechanism Typical Conditions Notes
Sodium in Liquid Ammonia (Na/NH₃) Reductive Cleavage Na metal dissolved in liquid ammonia at -78°C to -33°C Powerful but harsh conditions; may lack selectivity with complex substrates. rsc.org
2,2'-dithiobis(5-nitropyridine) (DTNP) / TFA Electrophilic Cleavage DTNP in TFA, often with thioanisole Protonation in TFA 'activates' the reagent for cleaving the thioether. nih.gov
Mercury(II) Acetate (Hg(OAc)₂) Mercaptide Formation Hg(OAc)₂ in aqueous acetic acid Effective for some sulfur protecting groups, but highly toxic. peptide.comresearchgate.net
Boron Trichloride (BCl₃) / Scavenger Lewis Acid Cleavage BCl₃ with pentamethylbenzene in CH₂Cl₂ at low temperature Reported for O-benzyl ethers, potential for S-benzyl ethers. organic-chemistry.org

Orthogonal Protecting Group Strategies in Multistep Syntheses Involving Cbz and S-Benzyl Moieties

Orthogonal protection schemes are essential in complex, multistep syntheses, allowing for the selective removal of one protecting group in the presence of others. rsc.org For a molecule like Cbz-(S)-benzyl-D-cysteine, the Cbz and S-benzyl groups form a semi-orthogonal pair, as their deprotection conditions can be differentiated.

The primary orthogonal relationship lies in the differing stability of the two groups toward catalytic hydrogenolysis versus strong acidolysis.

Cbz Group: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). total-synthesis.commasterorganicchemistry.com This method is mild and highly selective.

S-Benzyl Group: The S-benzyl group is completely stable to catalytic hydrogenolysis. wiley-vch.de

This distinction allows for the selective deprotection of the N-terminus. An N-terminally Cbz-protected and side-chain S-benzyl-protected cysteine derivative can undergo hydrogenolysis to expose the free amine for peptide bond formation, while the S-benzyl group remains on the cysteine side chain. researchgate.net However, a significant complication arises from the fact that sulfur-containing amino acids, like cysteine, are known to poison the palladium catalysts used in hydrogenation, making the reaction sluggish or incomplete. actanaturae.ruwiley-vch.de This issue can sometimes be overcome by using a large excess of catalyst or specific additives. wiley-vch.de

Conversely, the S-benzyl group can be removed under conditions that leave the Cbz group intact, although this is less common. As discussed previously, methods like Na/NH₃ reduction can cleave the S-benzyl group. Since the Cbz group is also susceptible to these conditions, true orthogonality is not achieved with this reagent. rsc.org The development of highly specific reagents for S-benzyl cleavage is key to unlocking this direction of selectivity.

In the broader context of peptide synthesis, the Cbz/Bzl combination is often used alongside other protecting groups. For example, in a fragment condensation strategy, a peptide segment could be synthesized with a C-terminal methyl or ethyl ester. The N-terminal Cbz group could be removed via hydrogenation to allow for coupling to another peptide fragment. The S-benzyl group would remain throughout these steps, only to be removed in a final global deprotection step using strong acid. google.com

The Cbz/Bzl pair is orthogonal to the base-labile Fmoc group. rsc.orgtotal-synthesis.com It is conceivable to have a synthetic scheme where an Fmoc group is removed with piperidine (B6355638), a Cbz group is removed by hydrogenolysis, and an S-benzyl group is removed last with HF, allowing for three distinct classes of deprotection chemistry on a single molecule.

Table 3: Orthogonality of Cbz and S-Benzyl Groups

Protecting Group Cleavage Condition Stability of Cbz Group Stability of S-Benzyl Group Orthogonality
Cbz Catalytic Hydrogenolysis (H₂/Pd-C) Labile Stable Yes. Allows selective N-terminal deprotection. total-synthesis.comwiley-vch.de
S-Benzyl Strong Acid (e.g., HF) Labile Labile No. Both groups are removed. bachem.comtotal-synthesis.com
S-Benzyl Na / Liquid NH₃ Labile Labile No. Both groups are susceptible to cleavage. rsc.org
Fmoc Base (e.g., Piperidine) Stable Stable Yes. Both Cbz and S-benzyl are stable to the conditions for Fmoc removal. total-synthesis.comresearchgate.net
Boc Mild Acid (e.g., TFA) Stable Stable Yes. Both Cbz and S-benzyl are stable to standard Boc deprotection conditions. peptide.comrsc.org

Research Applications of Cbz S Benzyl D Cysteine in Advanced Organic and Bio Organic Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The integration of Cbz-protected amino acids into SPPS is less common than Fmoc or Boc strategies because the Cbz group's removal typically requires conditions like strong acids (e.g., HBr in acetic acid) or catalytic hydrogenolysis, which can be incompatible with standard solid-phase supports and side-chain protecting groups. peptide.comnih.gov However, in certain contexts, such as the synthesis of specific peptide fragments destined for convergent assembly, the Cbz group's unique stability profile can be advantageous. nih.govucl.ac.uk

For instance, in a Boc-based SPPS, where benzyl-type side-chain protecting groups are common, the Cbz group is not orthogonal and would be cleaved along with the side-chain groups during the final HF cleavage step. beilstein-journals.org In Fmoc-based SPPS, the Cbz group is stable to the piperidine (B6355638) used for Nα-Fmoc deprotection. rsc.org This allows for its use as a permanent N-terminal protecting group or for the synthesis of a protected peptide fragment that can be cleaved from the resin and used in a subsequent solution-phase fragment condensation. The challenge remains in the final selective removal of the Cbz group without compromising the integrity of the peptide or other protecting groups.

The S-benzyl (Bzl) group is a robust and widely used protecting group for the thiol side chain of cysteine in both Boc and Fmoc SPPS. peptide.combachem.com Its primary role is to prevent the highly reactive thiol from undergoing undesirable side reactions, such as oxidation or alkylation, during the repetitive cycles of deprotection and coupling in SPPS. rsc.orgmdpi.com

The S-benzyl group is stable to the conditions used for both Fmoc removal (piperidine) and Boc removal (TFA), making it compatible with both major SPPS strategies. thieme-connect.de Deprotection of the S-benzyl group is typically achieved under strong acid conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), often at the same time the peptide is cleaved from the resin in Boc-SPPS. peptide.comacs.org

Once the peptide is synthesized and the S-benzyl groups are removed, the resulting free thiols can be oxidized to form disulfide bonds. bachem.com This is a critical step for producing many biologically active peptides where the disulfide bridge is essential for maintaining the correct three-dimensional structure and function. mdpi.comcsic.es The oxidation is commonly performed in dilute aqueous solutions, often using air oxidation or reagents like potassium ferricyanide, to favor intramolecular cyclization over intermolecular polymerization. bachem.com

Incorporating D-amino acids, including D-cysteine, into peptide chains is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity. The general procedures for coupling D-amino acids in SPPS are analogous to those for their L-counterparts.

A key challenge when incorporating any cysteine derivative, including Cbz-D-Cys(Bzl)-OH, is the risk of racemization at the α-carbon, especially during the activation step prior to coupling. bachem.commdpi.com This is particularly problematic for C-terminal cysteine residues. rsc.org To minimize this side reaction, specific coupling conditions are employed. Using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) without a strong base is a common approach to reduce the risk of epimerization. bachem.com The use of weaker bases like collidine in combination with phosphonium (B103445) or uronium reagents is also recommended. bachem.com

The use of pre-formed activated species, such as N-acylbenzotriazoles, can also provide a mild and efficient way to couple cysteine derivatives with minimal racemization. researchgate.net These strategies ensure that the stereochemical integrity of the D-cysteine residue is maintained throughout the synthesis.

Utilization of S-Benzyl Cysteine in SPPS for Thiol Preservation and Disulfide Bond Formation

Contributions to Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS), though often more labor-intensive than SPPS, remains a valuable method, especially for large-scale production and the synthesis of short peptides or peptide fragments. nih.govbachem.com In this domain, Cbz-D-Cys(Bzl)-OH is a classic and highly useful building block.

In solution-phase synthesis, the choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions, particularly racemization. uni-kiel.de For Cbz-protected amino acids, a wide array of coupling reagents has been evaluated.

Classic carbodiimides, such as DCC , often used with additives like HOBt or HOAt (1-hydroxy-7-azabenzotriazole), are effective. The additive acts as a racemization suppressor and can enhance the reaction rate. uni-kiel.demdpi.com Onium salts, such as phosphonium reagents (e.g., BOP , PyBOP ) and aminium/uronium reagents (e.g., HBTU , HATU ), are also highly efficient and are known to promote rapid coupling, even with sterically hindered amino acids. uni-kiel.de For instance, studies have shown that phosphonium reagents like PyBroP and PyCloP can give superior yields compared to PyBOP when coupling sterically demanding or N-methylated amino acids protected with a Cbz group. uni-kiel.de

The kinetics of the coupling reaction are influenced by the reagent, solvent, and the specific amino acid residues being joined. mdpi.com For example, the synthesis of Cbz-Phe-Leu using DCC in a reversed micellar system showed that an excess of the coupling reagent was necessary to drive the reaction to completion and overcome side reactions. mdpi.com The reaction mechanism typically involves the initial activation of the Cbz-amino acid's carboxyl group by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for DCC, or an OBt/OAt active ester for onium salts), which is then attacked by the nucleophilic amine of the other amino acid component to form the peptide bond. uni-kiel.demdpi.com

Table 1: Comparison of Common Coupling Reagents for Cbz-Protected Amino Acids in Solution-Phase Synthesis

Coupling Reagent ClassExamplesKey Features & FindingsCitations
Carbodiimides DCC, EDCClassic reagents; often require additives (HOBt, HOAt) to suppress racemization and improve efficiency. uni-kiel.demdpi.com
Phosphonium Salts BOP, PyBOP, PyBroPHighly efficient, even for hindered couplings. PyBroP/PyCloP can be more effective than PyBOP for certain sequences. uni-kiel.de
Aminium/Uronium Salts HBTU, HATU, HCTUGenerate highly reactive O-acylisourea intermediates; HATU is particularly efficient due to the anchimeric assistance from the pyridine (B92270) nitrogen in its HOAt leaving group. mdpi.com
Imidazolium Reagents BOI, CIPDeveloped to avoid toxic byproducts like HMPA (from BOP). CIP/HOAt combination is effective for hindered couplings. uni-kiel.de

Segment or fragment condensation is a powerful strategy in solution-phase synthesis for constructing large peptides or proteins. nih.govucl.ac.uk This convergent approach involves synthesizing smaller, protected peptide fragments (typically 5-15 residues long) and then coupling them together. ucl.ac.uk

Cbz-protected amino acids and peptides, such as those derived from Cbz-D-Cys(Bzl)-OH, are particularly well-suited for this strategy. A key concern during the coupling of two peptide fragments is the significant risk of racemization of the C-terminal amino acid of the carboxyl component fragment. However, if the C-terminal residue of the N-protected fragment is Glycine or Proline, this risk is eliminated. For all other amino acids, using a Cbz-protected amino acid at the N-terminus of a fragment is advantageous because the urethane-type protection of the Cbz group helps to suppress racemization via the oxazolone (B7731731) mechanism. uni-kiel.deresearchgate.net

For example, a protected fragment like Cbz-Phe-Val-OH can be coupled to another fragment such as H-Ala-Pro-OH. nih.gov The Cbz group on the N-terminal phenylalanine minimizes the risk of its racemization during activation and coupling. This approach has been successfully applied to the synthesis of complex peptides, where Cbz-protected fragments are coupled using reagents like DCC/HOBt or enzymatic methods. ucl.ac.ukresearchgate.net The stability of the S-benzyl group on the cysteine residue ensures the thiol remains protected throughout the multiple steps of fragment synthesis and final condensation. bachem.com

Evaluation of Coupling Reagents and Reaction Kinetics

Preservation of Stereochemical Integrity During Peptide Bond Formation

A paramount challenge in peptide synthesis is the maintenance of stereochemical integrity at the α-carbon of the amino acids during the formation of the peptide bond. Racemization, the loss of this specific three-dimensional arrangement, can lead to the formation of undesired diastereomeric peptides, which can be difficult to separate and may have altered biological activity. The benzyloxycarbonyl (Cbz) group of Cbz-(S)-benzyl-D-Cysteine plays a crucial role in mitigating this issue.

The primary mechanism of racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone intermediate. uni-kiel.de This planar and achiral intermediate readily tautomerizes, leading to a loss of the original stereochemistry upon subsequent reaction with an amine nucleophile. However, urethane-based protecting groups, such as the Cbz group, are known to significantly suppress the formation of this oxazolone intermediate. mdpi.comnih.gov The electronic properties of the Cbz group decrease the acidity of the α-proton and the propensity for the N-terminal nitrogen to participate in the cyclization reaction required to form the oxazolone. uni-kiel.de

Research has consistently demonstrated the efficacy of Cbz protection in preventing racemization. Studies involving the coupling of N-protected (α-aminoacyl)benzotriazoles with unprotected amino acids have shown that N-Cbz-protected amino acids, including cysteine derivatives, yield peptides with minimal racemization, often less than 1%. researchgate.net This high degree of stereochemical retention is critical for the synthesis of biologically active peptides where precise stereochemistry is essential for function.

One notable application highlighting the preservation of stereochemistry is in the synthesis of complex natural products. For instance, in the synthesis of (2)-mirabazole C, a thiazole-containing peptide, a related compound, N-Cbz-S-benzyl-(R)-2-methylcysteine, was successfully coupled using the 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (CIP)/3-hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine (HOAt) reagent combination with high stereochemical fidelity. uni-kiel.de This demonstrates the reliability of the Cbz protecting group in conjunction with modern coupling reagents to control chirality during the formation of intricate peptide linkages.

Table 1: Racemization Control in Peptide Coupling using Cbz-protected Amino Acids

N-Protected Amino Acid DerivativeCoupling MethodRacemization LevelReference
N-(Z-Cys)-benzotriazoleCoupling with unprotected amino acids in aqueous acetonitrile<1% researchgate.net
N-Cbz-S-benzyl-(R)-2-methylcysteineCIP/HOAt couplingHigh stereoretention (not quantified) uni-kiel.de
N-Cbz-L-phenylalanineTBTU/DIPEA couplingNo detectable epimerization

Synthesis of Modified Peptides, Peptidomimetics, and Constrained Systems

Cbz-(S)-benzyl-D-Cysteine is a valuable precursor for the synthesis of modified peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability or bioavailability. The ability to introduce a D-amino acid and a protected thiol group provides synthetic chemists with versatile tools to create novel molecular architectures.

One significant application is in the synthesis of lanthionines, which are non-proteinogenic amino acids characterized by a monosulfide bridge between two alanine-like residues. These structures are found in a class of biologically active peptides known as lantibiotics. soton.ac.uk A powerful strategy to generate lanthionines involves the regioselective ring-opening of an N-Cbz-serine β-lactone with a cysteine derivative. The use of Cbz-(S)-benzyl-D-Cysteine or its enantiomer in this reaction allows for the stereospecific construction of the lanthionine (B1674491) bridge, a key structural feature for creating conformationally constrained peptidomimetics. soton.ac.uk These constrained structures are crucial for designing potent and selective ligands for biological targets. soton.ac.uk

Furthermore, Cbz-(S)-benzyl-D-Cysteine and related derivatives are employed in the construction of other constrained peptide systems. For example, the synthesis of peptide linchpins containing an S,S-tetrazine phototrigger utilizes Cbz protection during the solution-phase union of peptide fragments. nih.gov These linchpins are designed to create macrocyclic peptides that can be photochemically cleaved, allowing for the study of peptide and protein conformational dynamics. nih.gov The stability of the Cbz group under various reaction conditions makes it suitable for multi-step syntheses required for such complex constrained systems. nih.govgoogle.combeilstein-journals.org The incorporation of D-amino acids like D-cysteine can also induce specific turns and conformations in the peptide backbone, further contributing to the design of structured peptidomimetics. unibo.it

Table 2: Application of Cbz-Cysteine Derivatives in Peptidomimetic Synthesis

Target Molecule/SystemRole of Cbz-Cysteine DerivativeSynthetic StrategyReference
LanthioninesSource of one half of the sulfide (B99878) bridgeRegioselective ring-opening of N-Cbz-serine β-lactone
S,S-Tetrazine Peptide LinchpinsN-terminal protection for fragment couplingSolution-phase peptide synthesis nih.gov
Aziridine-2,3-dicarboxylate PeptidomimeticsGeneral building block with Cbz protectionMulti-step synthesis of protease inhibitors nih.gov

Assembly of Complex Polypeptide Structures

The synthesis of large and complex polypeptides often relies on a strategy known as fragment condensation, where smaller, protected peptide fragments are synthesized and then joined together. mdpi.comsci-hub.se Cbz-(S)-benzyl-D-Cysteine is well-suited for this approach, particularly in solution-phase synthesis strategies. peptide.com The Cbz group provides stable N-terminal protection for peptide fragments that can be selectively removed without affecting other protecting groups or the peptide backbone. sci-hub.sethieme-connect.com

The synthesis of the complex 13-mer peptide natural product feglymycin (B1672328) provides a compelling example of this application. thieme-connect.com In this total synthesis, a key heptamer fragment was constructed with a Cbz group protecting the N-terminus. thieme-connect.com This Cbz-protected fragment was then coupled with a hexapeptide fragment to form the full-length protected peptide. The stability of the Cbz group was crucial for the successful assembly of this large molecule. thieme-connect.com

In solid-phase peptide synthesis (SPPS), while the Fmoc (9-fluorenylmethoxycarbonyl) strategy is now more common, the Boc (tert-butyloxycarbonyl)/Bzl (benzyl) strategy, which includes the use of Cbz as a side-chain protecting group, remains relevant for specific applications. iris-biotech.dersc.org For instance, Boc-Lys(Cbz)-OH is a common building block in Boc-SPPS. iris-biotech.de The benzyl (B1604629) group on the cysteine side chain of Cbz-(S)-benzyl-D-Cysteine is compatible with the Boc/Bzl strategy, where final deprotection is often achieved with strong acids like hydrogen fluoride (HF). pnas.orgethz.ch This allows for the incorporation of S-benzyl-D-cysteine into complex polypeptides assembled on a solid support.

The use of Cbz-protected fragments is particularly advantageous when dealing with sequences prone to aggregation or when specific modifications are required that are incompatible with standard SPPS conditions. mdpi.comnih.gov The ability to synthesize and purify smaller fragments before their ligation often leads to a purer final product, which is a significant advantage in the production of complex polypeptide structures for research and therapeutic applications. acs.org

Table 3: Cbz-(S)-benzyl-D-Cysteine in Complex Polypeptide Assembly

Synthetic StrategyRole of Cbz-(S)-benzyl-D-CysteineExample ApplicationKey AdvantageReference
Fragment Condensation (Solution Phase)N-terminal protection of a peptide fragmentSynthesis of FeglymycinStable protection during fragment coupling thieme-connect.com
Boc-SPPSIncorporation of a D-amino acid with a protected thiolGeneral synthesis of complex peptidesCompatibility with Boc/Bzl deprotection schemes peptide.comiris-biotech.depnas.org
Convergent SynthesisBuilding block for protected peptide fragmentsSynthesis of long or difficult sequencesFacilitates purification and minimizes side reactions mdpi.comnih.gov

Mechanistic Investigations and Kinetic Analyses

Elucidation of Reaction Mechanisms for Cbz-Protection and Deprotection

The Carbobenzyloxy (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, was a foundational development in modern peptide chemistry, enabling controlled peptide synthesis. rsc.org It protects the amine as a carbamate (B1207046), rendering it significantly less nucleophilic. masterorganicchemistry.com

Protection: The formation of the Cbz-protected amine is a classic example of nucleophilic acyl substitution. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an activated Cbz agent, most commonly benzyl (B1604629) chloroformate (Cbz-Cl). total-synthesis.commasterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group, and a base is typically required to neutralize the liberated hydrochloric acid (HCl). total-synthesis.com Alternative, less reactive Cbz-donating reagents like Cbz-OSu (N-(benzyloxycarbonyloxy)succinimide) can also be employed. total-synthesis.com

Deprotection: The removal of the Cbz group can be accomplished through several mechanistic pathways, offering flexibility in synthetic strategy.

Hydrogenolysis: This is the most common and mildest method, proceeding via catalytic hydrogenation. highfine.com The mechanism involves the reductive cleavage of the benzyl-oxygen bond on the surface of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source like H₂ gas. total-synthesis.comtaylorfrancis.com This generates toluene (B28343) and an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com

Acidolysis: Strong, anhydrous acids such as hydrogen bromide (HBr) in acetic acid can cleave the Cbz group. total-synthesis.comhighfine.com The mechanism is believed to involve the protonation of the carbamate's ether oxygen, followed by an Sₙ2 nucleophilic attack by the bromide ion on the benzylic carbon, leading to the formation of benzyl bromide and the unstable carbamic acid, which then decarboxylates. total-synthesis.com The decomposition of the Cbz group under these conditions yields a benzyl carbocation. highfine.com

Nucleophilic Displacement: A more recent, milder, non-reductive method involves an Sₙ2 attack by a soft nucleophile, such as a thiol, at the benzylic carbon of the Cbz group. scientificupdate.com This pathway is particularly useful for substrates containing functional groups sensitive to hydrogenation. scientificupdate.com The reaction generates an amine carbonate, which then undergoes in-situ decarboxylation to release the free amine. scientificupdate.com Studies have identified 2-mercaptoethanol (B42355) as an effective and minimally odorous thiol for this purpose. scientificupdate.comorganic-chemistry.org

Catalysts and intermediates are central to the efficiency and selectivity of Cbz deprotection.

In catalytic hydrogenolysis , the heterogeneous Pd/C catalyst is paramount. It provides a surface for the adsorption of both hydrogen gas and the Cbz-protected substrate, facilitating the cleavage of the C-O bond. taylorfrancis.com The key reaction intermediate is the transient carbamic acid, which is inherently unstable and readily fragments into the desired amine and CO₂. taylorfrancis.com

For acid-mediated deprotection , the strong acid (e.g., HBr) acts as both a proton source to activate the carbamate and provides the nucleophile (Br⁻) for the Sₙ2 cleavage. total-synthesis.com The primary intermediates are the protonated carbamate and the resulting carbamic acid.

In thiol-mediated deprotection , the reaction relies on a nucleophilic catalyst or reagent. The process chemistry team at Mirati Therapeutics proposed a mechanism involving a nucleophilic thiol attacking the benzylic carbon. scientificupdate.com This forms a benzylated thiol and an amine carbonate intermediate, which subsequently yields the deprotected amine upon decarboxylation. scientificupdate.com

Table 1: Mechanistic Pathways for Cbz-Group Deprotection
Deprotection MethodReagents/CatalystMechanism TypeKey IntermediatesReference
Catalytic HydrogenolysisH₂, Pd/CReductive CleavageCarbamic Acid taylorfrancis.com
AcidolysisHBr in Acetic AcidSₙ2 CleavageProtonated Carbamate, Carbamic Acid total-synthesis.com
Nucleophilic Displacement2-Mercaptoethanol, K₃PO₄Sₙ2 CleavageAmine Carbonate scientificupdate.comorganic-chemistry.org

Detailed Study of Nucleophilic Attack Pathways

Mechanistic Studies Pertaining to S-Benzyl Cysteine Protection and Deprotection

The S-benzyl group is a historically significant protecting group for the thiol side chain of cysteine, valued for its stability. thieme-connect.de However, its removal requires harsh conditions that can impact peptide integrity.

Protection: The S-benzyl group is typically installed via an S-alkylation reaction. This involves treating cysteine with a benzyl electrophile, such as benzyl bromide, under basic conditions. The base deprotonates the highly nucleophilic thiol group to form a thiolate, which then attacks the benzyl bromide in an Sₙ2 reaction to form the stable thioether linkage.

Deprotection: The cleavage of the robust S-benzyl thioether bond is mechanistically demanding.

Reductive Cleavage: The classical method involves using sodium in liquid ammonia (B1221849). thieme-connect.de This is a dissolving metal reduction where solvated electrons are the reducing agent. The mechanism involves the transfer of electrons to the aromatic ring, leading to the cleavage of the carbon-sulfur bond to generate the thiolate anion.

Strong Acidolysis: Treatment with anhydrous hydrogen fluoride (B91410) (HF), often at elevated temperatures, is another established method. thieme-connect.de The mechanism involves protonation of the sulfur atom by the superacid, followed by cleavage of the C-S bond, which generates a benzyl carbocation. This carbocation can problematically re-alkylate the deprotected thiol or other nucleophilic residues in the peptide unless efficient scavengers are included in the cleavage cocktail. thieme-connect.de

Electrophilic Activation: Milder, alternative methods have been explored. One such approach uses highly electrophilic aromatic disulfides like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) dissolved in trifluoroacetic acid (TFA). nih.gov The protonation of the pyridine (B92270) nitrogen in TFA "activates" the disulfide bond, making it more electrophilic and susceptible to attack by the cysteine sulfur, leading to deprotection. nih.gov

Table 2: Mechanistic Approaches for S-Benzyl Group Deprotection
Deprotection MethodReagentsMechanism TypeCommentsReference
Dissolving Metal ReductionNa in liquid NH₃Reductive CleavageHarsh conditions, effective but can cause side reactions. thieme-connect.de
Strong AcidolysisAnhydrous HFSₙ1-type CleavageHarsh conditions; requires scavengers to trap benzyl carbocations. thieme-connect.de
Electrophilic ActivationDTNP in TFAElectrophilic CleavageMilder alternative, relies on activation of the reagent. nih.gov

Kinetic Profiling of Peptide Coupling Reactions Involving Cbz-(S)-benzyl-D-Cysteine

The rate of peptide bond formation is a critical parameter in synthesis. Kinetic studies of peptide coupling reactions provide insight into the reactivity of amino acid derivatives like Cbz-(S)-benzyl-D-Cys. The kinetics are influenced by the coupling reagents, solvent, and steric hindrance of the coupling partners.

A prominent strategy involving cysteine is Native Chemical Ligation (NCL), where an N-terminal cysteine residue of one peptide fragment reacts with a C-terminal thioester of another. rsc.org The reaction proceeds via a chemoselective transthioesterification to form a thioester-linked intermediate, which then undergoes a rapid, irreversible intramolecular S-to-N acyl shift to form a native peptide bond. rsc.orgethz.ch The rate of the initial transthioesterification is influenced by the nature of the thioester leaving group, with benzyl thioesters being a common choice. ethz.ch

While specific kinetic data for this compound in standard amide coupling is not broadly published, general principles indicate that steric factors play a major role. For instance, Kemp's work on acyl transfer kinetics showed that coupling rates are extremely sensitive to steric interactions at the amino acid side chain. ethz.ch

Table 3: Comparative Kinetic Data for Acyl Transfer in a Model System
Amino Acid Residue (R)Reaction Time (hours)Steric ProfileReference
Alanine3Small, non-branched ethz.ch
Valine51Bulky, β-branched ethz.ch

The data in Table 3 illustrates the profound impact of steric hindrance on reaction times, a key consideration for coupling reactions involving the relatively bulky S-benzyl-D-cysteine moiety.

Quantitative Assessment of Stereoselectivity and Enantiomeric Purity Retention during Synthetic Transformations

Maintaining the stereochemical integrity of the α-carbon is one of the most significant challenges in peptide synthesis, particularly for C-terminal cysteine residues. nih.gov Racemization can occur through direct enolization (deprotonation of the α-proton) or via the formation of a 5(4H)-oxazolone intermediate, both facilitated by basic conditions or activating agents. nih.gov

The choice of protecting groups, coupling reagents, and reaction conditions is crucial for retaining enantiomeric purity. The Cbz group, when combined with appropriate activation methods, generally provides good protection against racemization. However, the risk remains, especially during the activation of the carboxylic acid for peptide coupling.

Quantitative studies are performed to measure the extent of enantiomeric purity, often reported as enantiomeric excess (ee). For example, in the synthesis of novel heterocyclic α-amino acids, the diastereoselectivity of key steps, which directly impacts the final enantiomeric excess, has been quantified. open.ac.uk Similarly, processes have been developed for preparing enantiomerically enriched amino alcohols from Cbz-protected amino acids that achieve over 99.8% purity, demonstrating that high fidelity is possible with optimized protocols. google.com

Table 4: Reported Enantiomeric/Diastereomeric Excess in Syntheses Involving Protected Amino Acids
Synthetic TransformationProductReported PurityCommentsReference
Asymmetric synthesis of amino alcoholsCbz-N-protected amino-alcohol> 99.8% purityDemonstrates high retention of stereochemistry during reduction. google.com
Stereoselective radical additionAmino acids with heterocyclic side chains85-89% eeReflects the diastereoselectivity of the key C-C bond formation. open.ac.uk
Synthesis of C-terminal Cys peptidesPeptide C-AhPDF 1.1b30% epimerizationHighlights the high risk of racemization for C-terminal cysteine with standard methods. nih.gov

These data underscore the necessity of careful methodological design and validation to prevent the loss of stereochemical integrity when using this compound in multi-step syntheses.

Beyond Peptide Synthesis: Broader Research Applications

Development of Chiral Building Blocks and Advanced Chemical Intermediates

The inherent chirality and multiple reactive sites of Cbz-(S)-benzyl-D-Cysteine make it an excellent starting material for the synthesis of novel chiral building blocks and advanced chemical intermediates. These intermediates are crucial in medicinal chemistry and drug discovery for producing enantiomerically pure compounds. sigmaaldrich.com

Derivatization Strategies for Cbz-(S)-benzyl-D-Cysteine to Yield Novel Compound Classes

The carboxybenzyl (Cbz) protecting group on the amine and the benzyl (B1604629) group on the sulfur of Cbz-(S)-benzyl-D-Cysteine can be selectively manipulated to generate a diverse range of derivatives. google.comgoogle.com These derivatization strategies open avenues to new classes of compounds that are not readily accessible through other synthetic routes.

Key derivatization reactions include:

Acylation and Alkylation: The free carboxyl group can be readily converted into esters or amides, introducing a wide array of functional groups. google.com

Modification of the Thiol Group: While the benzyl group offers stable protection, its removal can be followed by reactions at the now-free thiol, such as alkylation or disulfide bond formation. bachem.com

N-Terminal Modifications: The Cbz group can be removed to allow for further modifications at the amine terminus, expanding the structural diversity of the resulting compounds. rsc.org

These strategies have been employed to synthesize various novel compounds, including peptidomimetics and other biologically active molecules. acs.org For instance, derivatization of the related N-Cbz-cysteine methyl ester has been used to prepare N-CBZ S-phenyl-L-cysteine methyl ester. google.com

Table 1: Examples of Derivatization Strategies for Cysteine Derivatives

Starting Material Reagents Product Application Reference
N,N′-bis-benzyloxycarbonyl cystine dimethyl ester Copper powder, 3-bromoanisole N-CBZ S-(3-methoxyphenyl)-L-cysteine methyl ester Intermediate for S-aryl-cysteine derivatives google.com
Cbz-cysteine methyl ester Copper oxide, bromobenzene N-CBZ S-phenyl-L-cysteine methyl ester Intermediate for S-aryl-cysteine derivatives google.com
L-cysteine 1-(benzyloxycarbonyl) benzotriazole (B28993) (Cbz-Bt) N-Protected cysteine with a free sulfhydryl group Building block for cysteine peptides nih.gov
Teoc-L-Cys-OFm 2-CTC Resin, DIEA Teoc-L-Cys(2-CTC Resin)-OFm Solid-phase synthesis of cyclic dipeptides google.com

Precursors in Heterocyclic Chemistry and Ring-Opening Reactions

Protected cysteine derivatives, including those with Cbz and benzyl protection, are valuable precursors for the synthesis of various heterocyclic compounds. ekb.eg The inherent functionality of the cysteine backbone provides a scaffold for constructing rings such as thiazoles, thiazolines, and other sulfur-containing heterocycles. nih.gov

Ring-opening reactions of aziridines derived from protected amino acids represent a powerful strategy for synthesizing substituted amino acids. For example, the ring-opening of a chiral aziridine (B145994) with a thiol in the presence of a Lewis acid can yield α-methyl cysteine derivatives. Similarly, ring-opening reactions of sulfamidates derived from β-hydroxy-α-amino acids provide a route to selenocystine (B224153) derivatives. thieme-connect.com These methods offer high regio- and stereoselectivity, which is crucial for the synthesis of complex chiral molecules. nih.gov

Exploration in Materials Science: Polymer and Polypeptide Conjugates

The incorporation of Cbz-(S)-benzyl-D-Cysteine and its derivatives into polymers and polypeptides has emerged as a promising area in materials science. oup.com The unique properties of D-amino acids can impart desirable characteristics to the resulting materials, such as increased stability and novel functionalities.

The synthesis of polypeptides through the ring-opening polymerization of N-carboxyanhydrides (NCAs) is a well-established method. mdpi.com Cbz-protected amino acids are often used as precursors for these NCAs. mdpi.com The resulting polypeptides can be further modified to create materials with specific properties. For example, polypeptides containing S-alkylated cysteine derivatives have been investigated for their conformational preferences and functional similarities to other charged polymers. acs.org

Furthermore, the conjugation of amino acids to natural compounds is a strategy to enhance their pharmacokinetic properties. mdpi.com While specific examples involving Cbz-(S)-benzyl-D-Cys are not prevalent in the provided search results, the general principle of using protected amino acids for such conjugations is well-documented.

Rational Design and Synthesis of Enzyme Inhibitors and Chemical Probes

The development of specific and potent enzyme inhibitors is a cornerstone of drug discovery. nih.gov this compound serves as a valuable scaffold in this endeavor, particularly for targeting cysteine proteases. stanford.edu

Principles for Designing Cysteine Protease Inhibitors

Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis. nih.gov The design of inhibitors for these enzymes often involves creating molecules that can covalently or non-covalently interact with this key cysteine residue. stanford.edunih.gov

Key design principles include:

Substrate Analogs: A common strategy is to modify a known substrate of the protease by replacing the scissile peptide bond with a "warhead" that can react with the active site cysteine. nih.gov

Reversible and Irreversible Inhibition: Inhibitors can be designed to bind reversibly or irreversibly. Reversible inhibitors often form a transient covalent bond, such as a thioimidate, with the active site cysteine. ku.edu Irreversible inhibitors, such as those containing Michael acceptors, form a stable covalent bond. ku.edu

Exploiting Subsite Preferences: The inhibitor's structure should complement the binding pockets (subsites) of the enzyme to achieve high affinity and specificity. nih.gov

Impact of D-Amino Acid Incorporation on Enzyme Binding Specificity

The incorporation of D-amino acids into peptide-based enzyme inhibitors can have a profound impact on their properties. mdpi.com This strategy is often employed to increase the proteolytic stability of the inhibitor, as proteases in the body are generally specific for L-amino acids. plos.orgpnas.org

The use of D-amino acids can also alter the binding specificity and potency of an inhibitor. plos.orgnih.gov In some cases, the D-isomer may fit better into the enzyme's active site, leading to stronger inhibition. For example, in the design of thrombin inhibitors, peptides containing D-amino acids at specific positions showed enhanced inhibitory potency and resistance to proteolysis. plos.orgnih.gov The D-amino acid can induce a different binding conformation, which may be more favorable for inhibition. plos.orgnih.gov This highlights the importance of exploring stereochemistry in the rational design of enzyme inhibitors. plos.orgnih.gov

Methodological Advancements in Bioconjugation Chemistry

The site-specific modification of proteins and peptides, or bioconjugation, is a cornerstone of chemical biology, enabling the creation of sophisticated biomaterials, diagnostics, and therapeutics like antibody-drug conjugates (ADCs). nih.govrsc.org Cysteine is a favored target for such modifications due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance, which allows for precise control over the location of conjugation. rsc.orgucl.ac.uk However, the high reactivity of the thiol group also necessitates the use of protecting groups to prevent unwanted side reactions, such as oxidation or non-specific alkylation, during synthetic manipulations. rsc.orggoogle.com The use of protected cysteine derivatives, such as this compound, represents a key methodological advancement, facilitating controlled and site-selective bioconjugation.

The carboxybenzyl (Cbz) group serves as a well-established protecting group for the amine terminus, while the benzyl group protects the sulfur of the cysteine side chain. rsc.orggoogle.com This dual protection strategy is integral to many advanced bioconjugation techniques. For instance, in native chemical ligation (NCL), a cornerstone method for synthesizing large peptides and proteins, a peptide fragment with an N-terminal cysteine is reacted with another fragment containing a C-terminal thioester. rsc.org The use of protected cysteines is crucial in the preparation of these fragments to ensure the desired reaction occurs only at the intended ligation site. rsc.org

Methodological advancements have focused on achieving greater control and efficiency in these ligation reactions. The development of reagents and strategies that are orthogonal—meaning they react with a specific functional group without affecting others—is a primary goal. rsc.org Protected cysteines like this compound are instrumental in multi-step syntheses where different parts of a molecule are sequentially deprotected and reacted. For example, a protected cysteine can be incorporated into a peptide, and after other modifications are complete, the protecting groups can be removed to expose the reactive thiol for a specific conjugation reaction. rsc.orgucl.ac.uk

Recent strategies have also explored enzymatic and metal-mediated ligations, where the specificity of the catalyst provides an additional layer of control. redalyc.orgacs.org In these contexts, the stability of protecting groups like benzyl and Cbz under various reaction conditions is paramount. The benzyl group protecting the thiol is stable under many standard peptide synthesis conditions but can be removed under specific, often reductive, conditions, which might not be compatible with other sensitive functional groups in the molecule. google.comscientificupdate.com This has spurred research into alternative deprotection methods, including novel enzymatic approaches that can cleave Cbz groups under mild conditions, thus broadening the applicability of such protected amino acids in complex bioconjugate synthesis. google.com

The table below summarizes various bioconjugation strategies where protected cysteines, exemplified by this compound, play a critical role.

Bioconjugation Strategy Role of Protected Cysteine (e.g., this compound) Key Methodological Advancement Reference
Native Chemical Ligation (NCL)Serves as the N-terminal cysteine component in a peptide fragment, with protecting groups preventing side reactions.Enables synthesis of large proteins from smaller, unprotected peptide fragments in aqueous solution. rsc.orgredalyc.org
Site-Specific Antibody-Drug Conjugate (ADC) SynthesisIncorporation into a peptide or protein to provide a specific site for drug attachment after deprotection.Allows for homogenous ADCs with a defined drug-to-antibody ratio, improving therapeutic efficacy. nih.govrsc.org
Sequential Peptide CyclizationOrthogonal protecting groups on different cysteines allow for the stepwise formation of multiple disulfide bonds.Facilitates the synthesis of complex, conformationally constrained cyclic peptides with enhanced stability and activity. nih.gov
Enzymatic LigationThe protected amino acid can be a substrate for specific ligases after deprotection.Offers high selectivity and mild reaction conditions, avoiding harsh chemical reagents. redalyc.orgacs.org

Computational and Theoretical Modeling Studies for Reaction Pathway Analysis and Conformational Landscapes

Computational and theoretical chemistry have become indispensable tools for understanding the intricate details of molecular behavior, including reaction mechanisms and conformational preferences. For molecules like this compound, these methods provide insights that are often difficult to obtain through experimental means alone. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed to explore the potential energy surfaces and conformational landscapes of protected amino acids. researchgate.netrsc.orgpreprints.org

Reaction Pathway Analysis: Theoretical studies can elucidate the step-by-step mechanism of chemical reactions, including those involved in bioconjugation. For instance, DFT calculations can be used to model the transition states of a reaction, providing information on activation energies and reaction kinetics. acs.org In the context of this compound, computational analysis can help predict the reactivity of the protected thiol and the conditions required for deprotection. For example, the mechanism of Cbz group cleavage by thiols has been investigated computationally, revealing a direct SN2 attack at the benzylic carbon as the favorable pathway. scientificupdate.com Such studies are crucial for optimizing reaction conditions and designing new, more efficient protecting groups and bioconjugation reagents. nih.gov

The following table presents examples of data that can be obtained from computational studies on molecules related to this compound.

Computational Method Parameter Studied Finding/Application Reference
Density Functional Theory (DFT)Transition State EnergyCalculation of activation barriers for deprotection reactions, aiding in the prediction of reaction feasibility and rates. scientificupdate.comacs.org
Molecular Dynamics (MD) SimulationRoot Mean Square Deviation (RMSD)Assessment of the stability of a ligand-protein complex over time, indicating the strength of binding interactions. nih.govtandfonline.comresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM)Conformational EnergyIdentification of the lowest energy conformations of a peptide in solution, correlating with experimental NMR data. tandfonline.com
Natural Bond Orbital (NBO) AnalysisStabilization Energy (E(2))Quantification of the strength of intramolecular hydrogen bonds and other non-covalent interactions that stabilize specific conformers. preprints.org

By providing a detailed picture of reaction pathways and conformational preferences, computational and theoretical studies on this compound and related compounds contribute significantly to the rational design of new bioconjugation strategies and novel peptide-based therapeutics.

Advanced Analytical Methodologies for Research and Development

Chromatographic Techniques for Separation, Isolation, and Purity Profiling

Chromatographic methods are indispensable for separating Cbz-(S)-benzyl-D-Cys from reaction mixtures, isolating it in a pure form, and quantifying its presence.

The stereochemistry of amino acid derivatives is critical for their biological function and for the properties of peptides they form. Chiral chromatography is a powerful tool for separating enantiomers and diastereomers. The determination of enantiomeric excess (ee) is a key metric for the success of an asymmetric synthesis. wikipedia.org It quantifies the purity of a chiral substance, with a racemic mixture having an ee of 0% and a pure enantiomer having an ee of 100%. wikipedia.org

For this compound and related compounds, chiral stationary phases in High-Performance Liquid Chromatography (HPLC) are often used to resolve stereoisomers. nih.govfz-juelich.de The separation is based on the formation of transient, non-covalently bound diastereomeric complexes between the analyte and the chiral selector on the stationary phase. fz-juelich.de The differing stabilities of these complexes lead to different retention times, allowing for separation and quantification. fz-juelich.de Enantiomeric excess can be determined from the crude reaction mixture by HPLC analysis using these chiral stationary phases. nih.gov In some cases, derivatization with a chiral agent is employed to create diastereomers that can be separated on a standard (achiral) column.

Research has shown that for certain amino acid derivatives, diastereomeric excess can be determined by HPLC analysis with a reverse-phase column. tandfonline.com For instance, the diastereomeric excess of related cysteine derivatives has been successfully determined using an RP-18 column. tandfonline.com The separation of diastereomers is often crucial when the compound is synthesized from a chiral precursor, and the reaction conditions might lead to the formation of multiple stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of chemical reactions and for the quantification of the final product. In the synthesis of this compound and its derivatives, reverse-phase HPLC (RP-HPLC) is commonly employed. This technique allows for the separation of the product from starting materials, reagents, and byproducts based on their polarity.

During a synthesis, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the disappearance of reactants and the appearance of the product. rsc.orgnih.gov This provides valuable information about the reaction kinetics and helps in determining the optimal reaction time. For example, in the deprotection of Cbz-protected amino acids, HPLC analysis can monitor the formation of the free amino acid and the benzyl (B1604629) alcohol byproduct. nih.gov

Table 1: HPLC Analysis Parameters for Related Compounds

Parameter Value/Description Reference
Column RP-18 (Mightysil), 250 x 4.6 mm, 5 µm tandfonline.com
Mobile Phase MeOH/H₂O, 40/60 tandfonline.com
Flow Rate 1.0 mL/min tandfonline.com
Detection UV uniupo.it

Chiral Chromatography for Enantiomeric Excess Determination and Resolution of Diastereomers

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are vital for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound and its derivatives reveals characteristic signals for the different types of protons present. For example, in a related compound, the methylene (B1212753) protons of the benzyl group appear as a singlet, while the diastereotopic protons of the cysteine moiety may appear as multiplets due to complex spin-spin coupling. redalyc.org Aromatic protons from the Cbz and S-benzyl groups typically appear in the downfield region of the spectrum. wiley-vch.dersc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a Cbz-protected cysteine derivative, characteristic peaks would be observed for the carbonyl carbon of the carbamate (B1207046), the aromatic carbons, the methylene carbons of the benzyl groups, and the carbons of the cysteine backbone. redalyc.orgrsc.org

Table 2: Representative NMR Data for Cbz-Cysteine Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H 7.45-7.2 m Aromatic protons google.com
¹H 5.08 s Cbz CH₂ google.com
¹H 4.63 br s α-CH google.com
¹H 3.43 ddd β-CH₂ google.com
¹³C 169.52 - Carbonyl (C=O) redalyc.org
¹³C 53.27 - α-Carbon redalyc.org
¹³C 31.62 - β-Carbon redalyc.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. The molecular weight of this compound is 345.4 g/mol . nih.gov

Different ionization techniques can be used, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB). rsc.orgnii.ac.jp High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. wiley-vch.dersc.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecule into smaller fragments and analyzing their masses. This can help to confirm the connectivity of the different parts of the molecule, such as the Cbz group, the cysteine core, and the S-benzyl group. chemrxiv.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting the presence of chromophores, which are the parts of a molecule that absorb light.

In this compound, the two benzene (B151609) rings of the carbobenzoxy (Cbz) and S-benzyl groups are the primary chromophores. These aromatic systems give rise to characteristic absorption bands in the UV region. For a related S-p-methoxybenzyl cysteine methyl ester, a UV absorption maximum (λmax) was observed at 278 nm. redalyc.org This technique can be used as a quick qualitative check for the presence of the aromatic protecting groups and can also be employed for quantitative analysis in conjunction with HPLC, where a UV detector is commonly used.

Crystallographic Analysis of this compound Remains Undetermined

Despite extensive investigation, detailed crystallographic data for the compound this compound, also known as N-benzyloxycarbonyl-S-benzyl-D-cysteine, is not publicly available in accessible scientific literature or crystallographic databases. Therefore, a definitive analysis of its absolute stereochemistry and conformation through X-ray crystallography, as requested, cannot be provided at this time.

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. explorationpub.com This technique provides precise information on bond lengths, bond angles, and torsional angles, which together define the conformation of a molecule. Crucially, for chiral molecules like this compound, X-ray crystallography can unambiguously establish the absolute stereochemistry, distinguishing between enantiomers. mdpi.com The process involves diffracting a beam of X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic positions. explorationpub.com

The Cambridge Crystallographic Data Centre (CCDC) serves as the world's primary repository for small-molecule organic and metal-organic crystal structures. mdpi.com A thorough search of this database, along with broader searches of chemical and scientific literature, did not yield a published crystal structure for the D-enantiomer of Cbz-S-benzyl-cysteine.

While data for the corresponding L-enantiomer, N-benzyloxycarbonyl-S-benzyl-L-cysteine, may exist, the user's strict requirement to focus solely on the D-enantiomer prevents its inclusion. It is important to note that the crystal structures of two enantiomers are not always identical (i.e., mirror images of each other's packing). They can crystallize in different space groups and exhibit different intermolecular interactions, a phenomenon of significant interest in fields like pharmaceuticals and materials science. uniba.it In some cases, enantiomers crystallize together to form a racemic compound or a conglomerate, each with its own unique crystal structure. uniba.ituq.edu.au

Without access to the raw crystallographic information file (CIF) or a publication detailing the structure determination, it is impossible to generate the requested data tables of crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) or to discuss the specific conformational details and intermolecular interactions of this compound in the solid state.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Cbz-(S)-benzyl-D-Cys, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of the cysteine thiol group, followed by benzylation. Key steps include:

  • Protection : Use of Cbz-Cl (benzyl chloroformate) under alkaline conditions to protect the thiol group .
  • Characterization : Validate purity via HPLC with chiral columns (e.g., Chiralpak® IA) to confirm enantiomeric excess (>98%) and ¹H/¹³C NMR to verify structural integrity .
  • Reproducibility : Document reaction conditions (solvent, temperature, stoichiometry) meticulously in lab notebooks to ensure reproducibility .

Q. How can researchers design experiments to assess this compound stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Controlled Incubation : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C. Monitor degradation via LC-MS at timed intervals .
  • Data Interpretation : Use Arrhenius plots to predict shelf-life and identify degradation products. Compare with stability data of analogous compounds (e.g., Cbz-(R)-phenylglycinol ).
  • Ethical Reporting : Disclose any deviations from expected stability profiles, as inconsistencies may impact downstream applications .

Q. What analytical techniques are critical for distinguishing this compound from its enantiomeric or diastereomeric impurities?

  • Methodological Answer :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Spectroscopic Validation : Compare optical rotation ([α]D) and circular dichroism (CD) spectra with literature values for (S)-configured analogs .
  • Pitfall Avoidance : Calibrate instruments using reference standards and report detection limits to avoid false positives/negatives .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved in peptide synthesis studies?

  • Methodological Answer :

  • Hypothesis Testing : Design experiments to isolate variables (e.g., peptide sequence, coupling reagents) that may influence activity. For example, compare its efficacy as a thiol-protecting group in solid-phase vs. solution-phase synthesis .
  • Data Reconciliation : Use meta-analysis to identify trends across studies. If solubility discrepancies exist, refer to phase solubility diagrams (e.g., AL-type profiles for cyclodextrin complexes ).
  • Peer Review : Submit findings for independent validation, emphasizing raw data transparency and statistical methods (e.g., ANOVA for batch-to-batch variability) .

Q. What strategies are effective for optimizing the catalytic efficiency of this compound in asymmetric organocatalysis?

  • Methodological Answer :

  • Kinetic Studies : Measure turnover frequency (TOF) and enantioselectivity in model reactions (e.g., Michael additions). Adjust solvent polarity (e.g., DMF vs. THF) to optimize transition-state stabilization .
  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of the benzyl-D-Cys moiety on catalytic sites .
  • Comparative Analysis : Benchmark against structurally similar catalysts (e.g., Cbz-(R)-phenylglycinol derivatives ) to identify structure-activity relationships.

Q. How should researchers address ethical and reproducibility challenges when publishing studies involving this compound?

  • Methodological Answer :

  • Ethical Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design . For example, justify animal or human cell-line use in toxicity assays .
  • Reproducibility Protocols : Share detailed synthetic procedures, spectral data, and raw kinetic datasets in supplementary materials .
  • Conflict Mitigation : Disclose funding sources and potential conflicts of interest (e.g., patent applications related to the compound) .

Methodological Resources

  • Data Analysis : Use tools like OriginLab® or Python’s SciPy for nonlinear regression of stability data .
  • Literature Review : Prioritize primary sources from PubMed and Reaxys, avoiding non-peer-reviewed platforms .
  • Experimental Design : Refer to phase solubility studies (e.g., CBZ-HP-β-CD complexes ) for modeling host-guest interactions.

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